1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. It contains a benzodioxole moiety, which is known for its potential biological activities. This compound is often studied for its pharmacological properties and applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, as detailed in scientific literature. Its structural characteristics and properties have been analyzed using techniques such as X-ray crystallography and spectroscopy.
The synthesis of 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride involves several steps:
For example, a related synthesis method involves reacting a semicarbazide derivative with a ketone in absolute ethyl alcohol, followed by purification to yield the target compound .
The molecular structure of 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride can be analyzed using X-ray crystallography, which provides detailed information about bond lengths and angles.
Key structural features include:
The compound's molecular geometry reveals typical bond angles and lengths consistent with similar imidazole derivatives .
The compound can participate in various chemical reactions typical of amines and imidazoles:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action of 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride is primarily linked to its interaction with biological targets:
The specific interactions at the molecular level may involve hydrogen bonding and hydrophobic interactions that stabilize binding to target proteins .
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insights into functional groups present in the compound .
The scientific applications of 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride include:
The synthesis of 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride (CAS: 1311314-92-7, Molecular Formula: C₁₅H₂₁Cl₂N₃O₂) requires a convergent strategy that independently constructs the benzodioxole and imidazole components before their regioselective coupling. The benzodioxole moiety (2H-1,3-benzodioxol-5-yl) originates from commercially available precursors such as piperonal or sesamol, which undergo electrophilic functionalization to introduce a formyl or halomethyl group suitable for subsequent imidazole ring formation . The critical coupling step involves forming the carbon-carbon bond between the benzodioxole unit at the C5 position and the C4 carbon of the imidazole ring. This connection is typically achieved through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) when employing halogenated benzodioxoles and imidazole boronic esters, or via acid-catalyzed condensations when utilizing benzodioxole carbonyl derivatives .
The imidazole core assembly employs the well-established Debus-Radziszewski reaction or modified condensation protocols. One effective approach utilizes a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde (butanal for the butyl chain precursor), and ammonium acetate in a one-pot cyclocondensation under solvent-free microwave irradiation. This method yields the 1,4-disubstituted imidazole intermediate with the butylamine side chain in an unfunctionalized state [5]. Subsequent functionalization requires protection/deprotection strategies; the exocyclic amine at C1 of the imidazole is protected (e.g., as a tert-butyl carbamate) before introducing the benzodioxole unit. Following successful C4-benzodioxole coupling, the butyl chain terminus is oxidized to an aldehyde (using reagents like pyridinium chlorochromate) and subjected to reductive amination (with sodium cyanoborohydride and ammonia) to install the primary amine functionality. The final dihydrochloride salt is precipitated by treating the free base with anhydrous hydrogen chloride in an ethereal solvent .
Table 1: Key Synthetic Intermediates and Their Roles
Intermediate | Structure | Function in Synthesis |
---|---|---|
5-(Halomethyl)-1,3-benzodioxole | Hal = Br, I | Electrophile for imidazole C4 alkylation or coupling partner |
2-(1-Aminobutyl)-4(5H)-imidazole carboxaldehyde | C₄H₉NH-C₁H₂N₂-CHO | Provides imidazole core with protected amine and aldehyde for chain extension |
1-[2-(1H-Imidazol-4-yl)butyl]phthalimide | C₆H₄(CO)₂N-C₄H₈-C₄H₃N₂ | Protected amine form for final deprotection to primary amine |
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine free base | C₁₅H₁₉N₃O₂ | Precursor for dihydrochloride salt formation |
Achieving regioselective control during imidazole ring formation and subsequent functionalization is paramount for synthesizing the target compound. The inherent challenge lies in the potential for isomeric mixtures (4- vs. 5-substituted imidazoles) during ring closure and the chemoselective alkylation of the exocyclic amine. Microwave-assisted solventless condensation using 1,2-diketones, aldehydes (butanal), and ammonium acetate catalyzed by urea-zinc chloride low-melting mixtures provides a high-yielding route (typically >85%) to 1,4-disubstituted imidazoles with excellent regiocontrol favoring the 1-butyl-4-unsubstituted-1H-imidazole intermediate essential for benzodioxole coupling at C4 [5]. This method leverages the Lewis acidity of the zinc catalyst to activate the carbonyl components and the specific stoichiometry to direct regiochemistry [5].
For coupling the benzodioxole unit to the imidazole C4 position, palladium-based catalysts demonstrate superior efficacy. Palladium-PEPPSI complexes incorporating bulky N-heterocyclic carbene ligands (e.g., IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) catalyze the direct arylation of imidazoles with 5-halo-1,3-benzodioxoles. These catalysts operate effectively under mild conditions (80-100°C) in dimethylformamide or toluene, achieving C4-arylation selectively over competing N-arylation and minimizing protodehalogenation side products. Reported yields for analogous imidazole-benzodioxole couplings using Pd-PEPPSI-IPr reach 75-92% [5]. Crucially, the free N-H of the imidazole must be unprotected for this direct arylation strategy to succeed, necessitating careful sequencing of the synthetic steps [5].
The final step introducing the primary amine at the terminus of the butyl chain attached to the imidazole C2 position often employs reductive amination as the most efficient method. Catalytic hydrogenation (using palladium on carbon or Raney nickel) under optimized pressure (3-5 atm H₂) and temperature (50-60°C) in methanol or ethanol provides moderate yields (60-70%). Alternatively, metal-free reductive amination using sodium triacetoxyborohydride in dichloroethane at ambient temperature offers a milder approach with comparable yields and improved functional group tolerance, particularly preserving the acid-sensitive benzodioxole ring .
Table 2: Catalytic Systems for Key Synthetic Transformations
Transformation | Catalyst System | Regioselectivity/Yield | Key Reaction Conditions |
---|---|---|---|
Imidazole Ring Formation (1,4-disubstituted) | Urea-ZnCl₂ low-melting mixture | >90% regioselectivity for 1,4 isomer | Solventless, 120°C, 30 min |
C4-Benzodioxole Coupling | Pd-PEPPSI-IPr complex | 75-92% yield | Toluene, 100°C, 12-18h, K₃PO₄ base |
Terminal Amine Installation (Reductive Amination) | NaBH(OAc)₃ | 60-70% yield | 1,2-Dichloroethane, rt, 24h |
Direct Amination (Alternative) | CuCl₂·2H₂O / O₂ | 50-65% yield | Pyridine, Na₂CO₃, 80°C |
The final dihydrochloride salt formation and crystallization represent critical purification and stabilization steps, significantly impacting overall process yield and product purity. The free base 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine exhibits limited water solubility but good solubility in polar aprotic solvents (dimethylformamide, dimethyl sulfoxide) and chlorinated solvents (dichloromethane, chloroform). Salt formation is typically conducted by dissolving the free base in a minimal volume of anhydrous ethanol or isopropanol under inert atmosphere and slowly adding a stoichiometric excess (2.2-2.5 equivalents) of anhydrous hydrogen chloride dissolved in diethyl ether or dioxane. Maintaining temperatures below 10°C during acid addition minimizes decomposition of the thermally labile benzodioxole ring [2].
Crystallization solvent selection profoundly influences salt purity, crystal morphology, and yield. Binary solvent systems are often optimal. Ethanol/diethyl ether combinations generally provide high yields (80-85%) of crystalline dihydrochloride salt with low residual solvent content. Isopropanol/diethyl ether mixtures offer slightly lower yields (75-80%) but often produce larger crystals more suitable for filtration. Acetonitrile, while yielding pure crystals, results in significant yield reductions (50-60%) due to the salt's higher solubility in this solvent. Methanol is generally avoided due to potential transesterification side reactions involving the benzodioxole methylene group [10].
Temperature programming during crystallization is essential. After initial salt precipitation at 0-5°C, gradual warming to room temperature followed by slow cooling to 5°C promotes crystal growth and minimizes occluded impurities. Seeding with pre-formed dihydrochloride crystals during the cooling phase further enhances crystal size uniformity. The optimal crystallization temperature profile involves: (1) rapid precipitation initiated at -10°C to 0°C; (2) maturation at 5°C for 2-4 hours; (3) controlled warming to 20°C over 1 hour; (4) final slow cooling to 5°C at 5°C/hour. This profile maximizes yield (>85%) while ensuring low solvent inclusion and high purity (>98% by HPLC) . Post-crystallization, efficient drying under reduced pressure (0.1-1 mmHg) at 40-45°C is crucial to remove residual crystallization solvents without inducing decomposition or hygroscopicity issues in the final dihydrochloride product [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0